molecular formula C18H13BrN2O4 B2380572 4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 1004370-04-0

4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid

Cat. No. B2380572
CAS RN: 1004370-04-0
M. Wt: 401.216
InChI Key: FBVSYQMMNKLCSL-UHFFFAOYSA-N
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Description

The compound “4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid” is a complex organic molecule. It contains several functional groups, including a carboxylic acid group (-COOH), an amide group (CONH2), a nitrile group (-CN), a methoxy group (-OCH3), and a bromine atom attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a benzene ring. The benzene ring would provide a degree of stability to the molecule due to its aromaticity. The different functional groups would likely have different reactivities, which could affect the compound’s chemical behavior .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some possibilities based on its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or decarboxylation. The amide group could participate in hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound having acidic properties. The compound is likely to be solid at room temperature .

Scientific Research Applications

Antibacterial Activity

Research has identified compounds related to 4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid showing significant antibacterial properties. For example, the synthesis, characterization, and antibacterial activity assessment of compounds derived from fatty acid hydrazides have been explored. These compounds demonstrated good antimicrobial activity against various bacteria, including E. coli, indicating their potential as antibacterial agents (Banday, Mattoo, & Rauf, 2010).

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives, which are structurally similar to the compound , highlighted their significant potential in photodynamic therapy for cancer treatment. These compounds have shown high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them excellent Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Liquid Crystal and Fire Retardant Properties

Another research avenue explores the synthesis of novel compounds based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units, which are related to 4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid. These compounds have been investigated for their liquid crystalline and fire retardant properties, showing promising results in enhancing the fire retardancy of materials (Jamain, Khairuddean, & Guan-Seng, 2020).

Antioxidant Activity

Compounds structurally related to 4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid have also been identified for their potent antioxidant activities. Isolated bromophenols from marine red algae, showing structures related to the compound , exhibited strong free radical scavenging activities, suggesting their potential as natural antioxidants (Li, Li, Gloer, & Wang, 2011).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical process), it’s difficult to predict the exact mechanism of action for this compound .

Safety and Hazards

As with any chemical compound, handling “4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when working with this compound .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c1-25-16-7-4-14(19)9-12(16)8-13(10-20)17(22)21-15-5-2-11(3-6-15)18(23)24/h2-9H,1H3,(H,21,22)(H,23,24)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVSYQMMNKLCSL-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid

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